

Pralnacasan (VX-740): A Technical Chronicle of a Pioneering Caspase-1 Inhibitor

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Compound of Interest		
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Executive Summary

Pralnacasan (VX-740), a potent, selective, and orally bioavailable inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1, represents a significant milestone in the exploration of anti-inflammatory therapeutics. Developed by Vertex Pharmaceuticals, Pralnacasan was a pioneering agent targeting the inflammasome pathway, a critical component of the innate immune system. Although its clinical development was ultimately halted due to long-term toxicity findings in preclinical studies, the story of Pralnacasan offers invaluable insights into the science of caspase-1 inhibition, the intricacies of drug development, and the challenges of translating potent enzymatic inhibition into safe and effective therapies. This in-depth guide provides a comprehensive overview of the discovery, development, and scientific underpinnings of Pralnacasan, tailored for a technical audience.

Introduction: The Rationale for Caspase-1 Inhibition

The inflammatory process, while essential for host defense, can become dysregulated and contribute to the pathology of numerous chronic diseases, including rheumatoid arthritis and osteoarthritis. A key mediator of inflammation is the cytokine Interleukin-1 β (IL-1 β), which is produced as an inactive precursor, pro-IL-1 β . The proteolytic cleavage of pro-IL-1 β into its active, secreted form is catalyzed by caspase-1.[1][2] Caspase-1 itself is activated through the assembly of multiprotein complexes called inflammasomes in response to a variety of pathogenic and endogenous danger signals.[2][3] By inhibiting caspase-1, it was hypothesized



that the production of mature IL-1β and another pro-inflammatory cytokine, IL-18, could be suppressed, thereby offering a targeted anti-inflammatory therapeutic strategy.[4][5]

Discovery and Preclinical Development

Pralnacasan (VX-740) was discovered by Vertex Pharmaceuticals as a result of an extensive drug discovery program focused on identifying small molecule inhibitors of caspase-1.[6] It is a non-peptide, orally bioavailable prodrug of the active inhibitor.[5][7]

Mechanism of Action

Pralnacasan is a reversible and specific inhibitor of caspase-1.[7] The active form of the drug targets the active site of the enzyme, preventing the processing of pro-IL-1 β and pro-IL-18.

Potency and Selectivity

The active metabolite of **Prainacasan** is a potent inhibitor of caspase-1, with a reported Ki of 1.4 nM.[8]

Parameter	Value	Reference
Target	Caspase-1 (Interleukin-1β Converting Enzyme)	[8]
Ki	1.4 nM	[8]
Mechanism	Reversible Inhibition	[7]

Table 1: In Vitro Potency of **Pralnacasan**'s Active Metabolite

Preclinical Efficacy in Animal Models

Pralnacasan demonstrated significant efficacy in animal models of inflammatory diseases, particularly osteoarthritis.

In two distinct mouse models of osteoarthritis, **Pralnacasan** showed a reduction in joint damage.[4]



- Collagenase-Induced Osteoarthritis (CIOA) in Balb/c Mice: Oral administration of Pralnacasan at doses of 12.5 and 50 mg/kg twice daily resulted in a significant reduction of osteoarthritis histopathological scores by 13-22%.[4]
- Spontaneous Osteoarthritis in STR/1N Mice: In this model, Pralnacasan administered in the feed at a high dose of 4200 ppm also significantly reduced osteoarthritis scores.[4]
 Furthermore, it led to a significant reduction in urinary biomarkers of joint damage, with a 59% decrease in hydroxylysylpyridinoline (HP) cross-links and an 84% reduction in the HP/LP (lysylpyridinoline) ratio.[4]

Animal Model	Dosing Regimen	Key Findings	Reference
Collagenase-Induced OA (Balb/c mice)	12.5 and 50 mg/kg, twice daily (oral)	13-22% reduction in histopathological scores	[4]
Spontaneous OA (STR/1N mice)	4200 ppm in feed	Significant reduction in histopathological scores; 59% reduction in urinary HP, 84% reduction in urinary HP/LP ratio	[4]

Table 2: Summary of **Pralnacasan** Efficacy in Murine Osteoarthritis Models

Preclinical studies also demonstrated that **Pralnacasan** could inhibit type II collagen-induced arthritis in mice, reducing forepaw inflammation and decreasing disease severity by 70%.[7]

Clinical Development

Pralnacasan advanced into clinical trials for the treatment of rheumatoid arthritis.

Phase I Clinical Trials

Phase I studies in healthy volunteers were initiated in October 1998 by Vertex and their partner Hoechst Marion Roussel (later Aventis).[6] These trials, involving 50 volunteers, were designed to assess the pharmacokinetics and tolerability of single doses of the compound.[6] The results indicated that **Prainacasan** was well-tolerated and possessed good oral bioavailability.[7]



Phase II Clinical Trials

Following the promising Phase I results, a Phase II clinical trial was initiated to evaluate the efficacy and safety of **Pralnacasan** in patients with rheumatoid arthritis.[9] A 28-day pilot study in rheumatoid arthritis patients was also completed in Europe. Initial results from Phase I/IIa studies suggested that **Pralnacasan** significantly reduced joint symptoms and inflammation in patients with rheumatoid arthritis.[7]

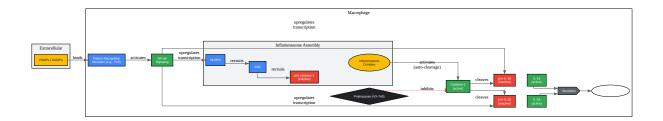
Discontinuation of Clinical Development

In November 2003, Vertex and Aventis announced the voluntary suspension of the Phase II clinical trials of **Pralnacasan**.[10] This decision was based on findings from a nine-month animal toxicity study that revealed liver abnormalities in animals exposed to high doses of the drug.[10] It is important to note that similar liver toxicity had not been observed in human trials up to that point.[10] However, as a precautionary measure, the clinical program was halted pending further evaluation of the animal toxicology results.[7]

Signaling Pathways and Experimental Workflows The Inflammasome Signaling Pathway

Pralnacasan's therapeutic target, caspase-1, is a key effector enzyme in the inflammasome signaling pathway. This pathway is critical for the innate immune response to pathogens and cellular damage.





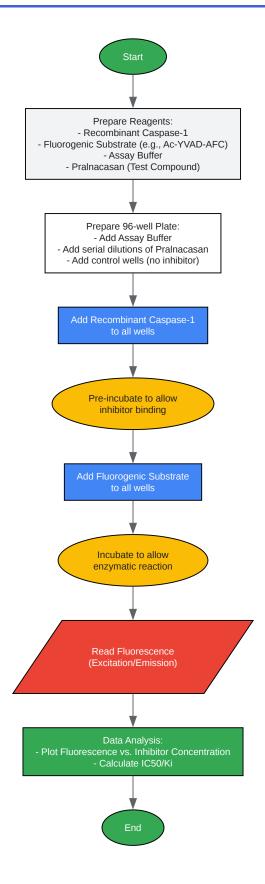
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Figure 1: The Inflammasome Signaling Pathway and the Site of **Pralnacasan** Inhibition.

Experimental Workflow: In Vitro Caspase-1 Inhibition Assay

The potency of **Prainacasan** and other caspase-1 inhibitors is typically determined using an in vitro enzymatic assay. The general workflow for such an assay is outlined below.





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Figure 2: General Experimental Workflow for an In Vitro Caspase-1 Inhibition Assay.



Experimental Protocols

While specific, detailed internal protocols from Vertex Pharmaceuticals are not publicly available, the following represents a generalized, literature-based protocol for a key experiment.

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human caspase-1.

Materials:

- Recombinant human caspase-1 (active enzyme)
- Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)
- Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
- Test compound (e.g., Pralnacasan) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
- Add a fixed amount of recombinant human caspase-1 to each well of the 96-well plate containing either the test compound dilutions or vehicle control (assay buffer with DMSO).
- Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic caspase-1 substrate to all wells.



- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., for AFC, excitation ~400 nm, emission ~505 nm).
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

Pralnacasan (VX-740) was a pioneering effort in the targeted inhibition of caspase-1 for the treatment of inflammatory diseases. Its potent and selective profile, coupled with oral bioavailability, demonstrated the feasibility of this therapeutic approach. The preclinical efficacy data in models of arthritis were encouraging and supported its advancement into clinical trials.

The discontinuation of **Pralnacasan**'s development due to long-term animal toxicity highlights a critical challenge in drug development: ensuring the long-term safety of potent enzyme inhibitors that may have unforeseen off-target effects or consequences of sustained pathway inhibition. Despite its ultimate fate, the research and development of **Pralnacasan** have significantly contributed to our understanding of the inflammasome pathway and have paved the way for the development of next-generation caspase inhibitors and other modulators of this critical inflammatory signaling cascade. The lessons learned from the **Pralnacasan** program continue to inform the design and development of novel anti-inflammatory therapies.

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